molecular formula C18H20N2O4 B5420263 2-[(3S*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]-6-phenylnicotinic acid

2-[(3S*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]-6-phenylnicotinic acid

Katalognummer B5420263
Molekulargewicht: 328.4 g/mol
InChI-Schlüssel: KYKZCQGIODXQGY-CZUORRHYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(3S*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]-6-phenylnicotinic acid, also known as PHNO, is a novel compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. PHNO is a piperidine derivative that has been shown to exhibit potent agonist activity at the dopamine D2 and D3 receptors.

Wirkmechanismus

2-[(3S*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]-6-phenylnicotinic acid exerts its pharmacological effects by binding to the dopamine D2 and D3 receptors, which are G-protein coupled receptors. Activation of these receptors leads to the inhibition of adenylyl cyclase and the subsequent decrease in cAMP levels. This results in the modulation of various intracellular signaling pathways, leading to the observed biochemical and physiological effects.
Biochemical and physiological effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including modulation of neurotransmitter release, regulation of gene expression, and modulation of intracellular signaling pathways. This compound has also been shown to exhibit potent antipsychotic, antidepressant, and anxiolytic effects in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-[(3S*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]-6-phenylnicotinic acid is its potent agonist activity at the dopamine D2 and D3 receptors, which makes it an attractive candidate for the development of novel therapeutics. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for research on 2-[(3S*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]-6-phenylnicotinic acid. One area of interest is the development of novel therapeutics based on this compound for the treatment of neurological and psychiatric disorders. Another area of interest is the elucidation of the molecular mechanisms underlying the observed biochemical and physiological effects of this compound. Additionally, there is a need for further optimization of the synthesis method to improve yield and purity.

Synthesemethoden

The synthesis of 2-[(3S*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]-6-phenylnicotinic acid involves the condensation of 2-aminonicotinic acid with formaldehyde and a chiral auxiliary, followed by reduction with sodium borohydride. The resulting intermediate is then treated with phenylmagnesium bromide to yield this compound. The synthesis of this compound has been optimized to yield high purity and yield.

Wissenschaftliche Forschungsanwendungen

2-[(3S*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]-6-phenylnicotinic acid has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. This compound has been shown to be a potent agonist at the dopamine D2 and D3 receptors, which are implicated in the pathophysiology of schizophrenia, Parkinson's disease, and addiction. This compound has also been shown to exhibit antidepressant and anxiolytic effects in animal models.

Eigenschaften

IUPAC Name

2-[(3S,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-6-phenylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c21-11-13-8-9-20(10-16(13)22)17-14(18(23)24)6-7-15(19-17)12-4-2-1-3-5-12/h1-7,13,16,21-22H,8-11H2,(H,23,24)/t13-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKZCQGIODXQGY-CZUORRHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1CO)O)C2=C(C=CC(=N2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@H]1CO)O)C2=C(C=CC(=N2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.